4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Description
4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (CAS: 1187830-77-8) is a heterocyclic compound with a fused pyrimidine core. Its molecular formula is C₈H₁₁N₃O·HCl, and it has a molecular weight of 201.65 g/mol . The methoxy (-OCH₃) substituent at position 4 distinguishes it structurally and functionally from other derivatives in this class. It is stored under inert conditions at 2–8°C and is associated with hazard statements H302, H315, H319, and H335 (harmful if swallowed, skin/eye irritation, respiratory irritation) .
Properties
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-12-8-6-4-9-3-2-7(6)10-5-11-8;/h5,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXUVERYJNSKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718500 | |
| Record name | 4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-54-1 | |
| Record name | 4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (CAS Number: 1187830-77-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C8H12ClN3O
- Molecular Weight : 195.66 g/mol
- Physical Appearance : White to yellow to brown solid
- Purity : ≥95%
- Storage Conditions : Inert atmosphere at 2-8°C
Antitumor Activity
Research indicates that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibit notable antitumor properties. For instance, studies have shown that these compounds can inhibit various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells. The biological evaluation typically employs assays such as the MTT assay to determine cell viability and cytotoxicity.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | % Inhibition at 0.1 µM |
|---|---|---|
| A549 | >50 | <36% |
| NCI-H1975 | 15.629 | 90.3% |
| NCI-H460 | >50 | <36% |
The data suggest that while the compound shows limited activity against some cell lines at lower concentrations, it exhibits significant cytotoxicity against others, particularly NCI-H1975 cells.
The mechanism by which 4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exerts its effects is thought to involve inhibition of specific kinases associated with tumor growth. For example, studies have highlighted its potential as an inhibitor of the EGFR L858R/T790M mutation, a common driver mutation in non-small cell lung cancer.
Phosphodiesterase Inhibition
Additionally, research has identified this compound as a potential phosphodiesterase type 4 (PDE4) inhibitor. PDE4 inhibitors are known for their anti-inflammatory properties and are being explored for conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Case Studies
-
Case Study on Antitumor Efficacy :
A study published in Journal of Medicinal Chemistry demonstrated that modifications to the tetrahydropyrido structure could enhance antitumor activity. Compounds derived from this scaffold were tested for their ability to inhibit EGFR mutations in vitro. Results indicated that certain derivatives exhibited IC50 values significantly lower than those of existing treatments. -
PDE4 Inhibition Study :
Another investigation focused on the PDE4 inhibitory activity of related pyrimidine derivatives revealed that compounds similar to 4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine showed promising results in reducing inflammation in preclinical models.
Comparison with Similar Compounds
Substituent Position and Core Modifications
The pharmacological and physicochemical properties of tetrahydropyrido[4,3-d]pyrimidine derivatives are highly dependent on substituent position and type:
Physicochemical Properties
- Melting Points : While specific data for the 4-methoxy compound are unavailable, structurally similar compounds like 4f (7-benzyl-4-chloro derivative) melt at 96–99°C , indicating solid-state stability under ambient conditions .
- Solubility : Hydrochloride salts (e.g., the main compound) generally exhibit better aqueous solubility than free bases or dihydrochlorides (e.g., compound in , MW 208.09 g/mol) .
Preparation Methods
Key Synthetic Strategy
- Starting Materials : The synthesis generally begins with a substituted piperidone-carboxylic acid ester (e.g., N-substituted piperidone-4-carboxylic acid ethyl ester) and an amidine or guanidine derivative.
- Condensation Reaction : The core bicyclic pyrido[4,3-d]pyrimidine structure is formed via a condensation reaction between the piperidone ester and the amidine in the presence of an alkaline condensation agent.
- Alkaline Condensation Agents : Commonly used bases include alkali metal hydroxides (e.g., potassium hydroxide), alkali metal carbonates (e.g., potassium carbonate), or alkali metal alcoholates.
- Solvent Systems : The reaction is typically carried out in aqueous media or inert organic solvents such as methanol, ethanol, benzene, or tetrahydrofuran.
- Reaction Conditions : The condensation is performed at room temperature or moderately elevated temperatures, sometimes under reflux, depending on the solvent and reagents used.
One-Pot or Two-Step Processes
- The synthesis can be executed as a one-step or two-step process.
- A particularly efficient method involves performing a Dieckmann condensation on an imino-dipropionic acid lower alkyl ester intermediate, followed directly by reaction with the amidine without isolating the intermediate, streamlining the process.
Formation of Hydrochloride Salt
- The free base obtained from the condensation reaction is converted into the hydrochloride salt by dissolving it in a suitable solvent and acidifying with hydrochloric acid or another pharmacologically acceptable acid.
- This step enhances the compound's stability and facilitates purification.
Representative Preparation Examples from Patent Literature
The following table summarizes key experimental procedures and conditions derived from patent US3186991A, which details the preparation of tetrahydropyrido[4,3-d]pyrimidines, including 4-methoxy derivatives.
| Example No. | Starting Materials | Reagents & Conditions | Solvent | Temperature | Yield & Purification |
|---|---|---|---|---|---|
| Example 3 | N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester hydrochloride, benzamidine hydrochloride | Potassium carbonate as base, stirred for several hours | Ethanol/Chloroform | Room temp | Recrystallization, mp 245 °C |
| Example 7 | N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester hydrochloride, morpholino-guanidine hydrochloride | Potassium carbonate, aqueous medium, stirred for hours | Water | Room temp | Isolation by filtration and drying |
| Example 8 | 6-phenyl-2-ethylmercapto-4-hydroxy-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine | Reflux with morpholine for several hours | Ethanol/Benzene | Reflux | Purification by crystallization |
| Example 12 | N4-(dimethylamino-ethyl)-piperidone-(4)-3-carboxylic acid ethyl ester hydrochloride, S-benzyl-isothiourea hydrochloride | Potassium carbonate, heated for 4 hours | Water | Elevated temp (~100 °C) | Extraction with chloroform, recrystallization, mp 168-169 °C |
Reaction Mechanism Insights
- The condensation involves nucleophilic attack of the amidine nitrogen on the electrophilic carbonyl carbon of the piperidone ester.
- The Dieckmann condensation forms a cyclic β-keto ester intermediate, which then undergoes cyclization with the amidine to form the fused bicyclic system.
- The presence of alkaline agents facilitates deprotonation steps and drives the reaction to completion.
- Subsequent acidification yields the hydrochloride salt of the target compound.
Chemical Reaction Analysis Relevant to Preparation
| Reaction Type | Reagents Used | Purpose in Synthesis | Outcome/Products |
|---|---|---|---|
| Condensation | Piperidone ester + amidine + base | Formation of bicyclic pyrido[4,3-d]pyrimidine core | Target heterocyclic compound |
| Dieckmann Condensation | Imino-dipropionic acid ester + base | Cyclization to form intermediate cyclic structure | Intermediate for further cyclization |
| Salt Formation | Hydrochloric acid or other acids | Conversion of free base to stable hydrochloride salt | This compound |
Summary Table of Preparation Conditions
| Parameter | Typical Range/Conditions |
|---|---|
| Starting materials | N-substituted piperidone esters, amidines |
| Base | K2CO3, NaOH, alkali metal alcoholates |
| Solvent | Water, ethanol, methanol, benzene, THF |
| Temperature | Room temperature to reflux (20–100+ °C) |
| Reaction time | Several hours (4–24 hours) |
| Purification | Recrystallization, chromatography |
| Final form | Hydrochloride salt |
Research Findings and Industrial Relevance
- The described methods are scalable and have been adapted for industrial production, optimizing yield and purity.
- The use of mild bases and aqueous or environmentally benign solvents aligns with green chemistry principles.
- The hydrochloride salt form enhances compound stability, facilitating storage and formulation.
- Variations in substituents introduced via different amidines enable structural diversification for drug discovery applications.
Q & A
Basic: What are the key considerations for synthesizing 4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride?
Methodological Answer:
The synthesis typically involves cyclization of precursor pyrimidine derivatives under acidic conditions. For example, analogous compounds (e.g., tetrahydrothieno[2,3-c]pyridine hydrochloride) are synthesized by deprotecting tert-butoxycarbonyl intermediates with concentrated HCl in methanol at room temperature . Key considerations include:
- Reagent Purity : Use anhydrous HCl to avoid side reactions.
- Temperature Control : Maintain ≤25°C to prevent decomposition of the methoxy group.
- Workup : Neutralize excess acid with cold sodium bicarbonate to isolate the hydrochloride salt.
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization combines spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR to confirm the tetrahydropyrido ring system and methoxy group (δ ~3.8 ppm for OCH) .
- Mass Spectrometry : Verify molecular weight (201.65 g/mol for the free base + HCl) via ESI-MS .
- X-ray Diffraction : Resolve ambiguities in ring conformation; similar pyrimidine derivatives (e.g., pyrido[4,3-d]pyrimidines) are resolved using single-crystal XRD .
Intermediate: What are the primary biological targets or activities reported for this compound?
Methodological Answer:
While direct data on this compound is limited, structurally related pyrido[4,3-d]pyrimidines exhibit:
- Kinase Inhibition : Binding to ATP pockets due to the pyrimidine core, as seen in pyrido[3,4-d]pyrimidine derivatives targeting EGFR .
- Antimicrobial Activity : Chlorinated analogs (e.g., 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine) show activity against bacterial pathogens .
- Neurological Effects : Piperidine-containing analogs (e.g., meperidine hydrochloride) interact with opioid receptors .
Intermediate: How should researchers handle safety risks associated with this compound?
Methodological Answer:
Safety protocols are based on hazard statements (H302, H315, H319, H335) from analogous compounds :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced: How can researchers resolve contradictions in CAS registry numbers for structurally similar compounds?
Methodological Answer:
Discrepancies in CAS numbers (e.g., [3,4-d] vs. [4,3-d] isomers) arise from indexing errors or tautomerism. To resolve:
- Database Cross-Referencing : Use PubChem and SciFinder to validate CAS 1187830-54-1 for the [4,3-d] isomer .
- Regiochemical Analysis : Compare -NMR coupling constants or X-ray data to distinguish ring junction positions .
- Synthetic Validation : Reproduce synthesis routes from unambiguous precursors .
Advanced: What computational strategies are used to predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyrimidine ring .
- Molecular Docking : Screen against kinase domains (e.g., PDB: 1M17) using AutoDock Vina; prioritize poses with hydrogen bonds to the methoxy group .
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate solubility (LogP ~1.2) and cytochrome P450 interactions .
Advanced: How can researchers design experiments to analyze stability under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies :
Advanced: What strategies optimize yield in large-scale synthesis while minimizing impurities?
Methodological Answer:
- Catalysis : Use Pd/C or Raney nickel for selective hydrogenation of pyridine to tetrahydropyridine intermediates .
- Purification : Employ reverse-phase flash chromatography (C18 column, MeOH/HO gradient) to remove regioisomers .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO·HCl | |
| Molecular Weight | 201.65 g/mol | |
| Storage Conditions | 2–8°C, desiccated | |
| Hazard Statements | H302, H315, H319, H335 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
